(+-)-1-Benzoyl-5-ethoxy-2-pyrrolidinone
Description
(±)-1-Benzoyl-5-ethoxy-2-pyrrolidinone is a pyrrolidinone derivative featuring a benzoyl group at the 1-position and an ethoxy substituent at the 5-position of the pyrrolidinone ring. Pyrrolidinones are five-membered lactams with diverse applications in medicinal chemistry and material science due to their structural versatility and hydrogen-bonding capacity. The benzoyl group enhances lipophilicity and may influence biological activity, while the ethoxy substituent contributes to solubility and electronic properties.
Properties
CAS No. |
136410-00-9 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-benzoyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-2-17-12-9-8-11(15)14(12)13(16)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
MEBTVDLEAJRUDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The ethoxy group in (±)-1-benzoyl-5-ethoxy-2-pyrrolidinone balances moderate hydrophobicity, whereas the heptyloxy analog exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
In contrast, fused oxazole systems (e.g., in tetrahydro-diphenyl derivatives) alter ring strain and conjugation .
Biological Relevance :
- Oxadiazole-containing analogs (e.g., 1021253-11-1) are often explored for antimicrobial or anticancer activity due to their metabolic stability and hydrogen-bonding capacity .
Research Findings and Discussion
- Synthetic Utility: (±)-1-Benzoyl-5-ethoxy-2-pyrrolidinone serves as a precursor for modified pyrrolidinones. Its ethoxy group can undergo nucleophilic substitution or oxidation, unlike the inert heptyloxy chain in the heptyloxy analog .
- Data Gaps: Critical physicochemical parameters (e.g., melting point, solubility) for (±)-1-benzoyl-5-ethoxy-2-pyrrolidinone remain uncharacterized. Analogous compounds like 1021253-11-1 also lack reported density, boiling point, and safety data .
- Comparative Reactivity: The oxadiazole moiety in 1021253-11-1 may confer photostability and resistance to enzymatic degradation compared to simpler alkoxy-substituted pyrrolidinones .
Preparation Methods
Ethoxy Group Introduction
Alkylation of a 5-hydroxypyrrolidinone precursor is achieved using ethyl bromide or ethyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. Optimal conditions (0–5°C, 12–24 h) minimize O- vs. N-alkylation side reactions, yielding 5-ethoxy-2-pyrrolidinone intermediates in 68–75% yield. Alternatives like Mitsunobu reactions (diethyl azodicarboxylate, triphenylphosphine) improve regioselectivity but increase costs.
Benzoylation Strategies
Benzoyl chloride (1.2 equiv) in anhydrous dichloromethane with triethylamine (2.5 equiv) at −20°C achieves N-benzoylation without racemization. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation, reducing reaction time from 24 h to 6 h. Solvent screening reveals toluene provides superior yields (89%) compared to THF (72%) due to reduced hydrolysis.
Cyclization and Stereochemical Control
Ring closure via acid catalysis (p-TsOH, refluxing toluene) produces racemic product, while chiral Brønsted acids (e.g., (R)-BINOL-phosphoric acid) induce enantioselectivity (up to 78% ee). Low-temperature cyclization (−78°C with BF₃·Et₂O) suppresses epimerization, critical for maintaining stereochemical integrity.
Vilsmeier-Haack Reaction-Mediated Synthesis
Adapting methodologies from nitromethylene pyrrolidine syntheses, this route utilizes POCl₃ or SOCl₂ to generate reactive intermediates (Table 1):
Table 1. Vilsmeier Reagent Comparison for Intermediate Formation
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ | 0–10 | 87 | 95 |
| SOCl₂ | 0–10 | 70 | 88 |
The Vilsmeier adduct undergoes nucleophilic attack by ethoxide ions, followed by benzoylation with benzoyl cyanide (BnCN) in acetonitrile. This one-pot method achieves 82% yield but requires strict moisture control.
Donor-Acceptor Cyclopropane Ring Expansion
A novel approach leveraging donor-acceptor cyclopropanes (DACs) enables rapid assembly of the pyrrolidinone core:
-
DAC Activation : Ni(ClO₄)₂ (10 mol%) in toluene opens cyclopropane 1a with benzylamine, forming γ-amino ester 2a .
-
Lactamization : Acetic acid (2 equiv) promotes cyclization at 110°C (8 h).
-
Dealkoxycarbonylation : NaOH (2M)/EtOH saponification followed by thermolysis (180°C, vacuum) removes ester groups.
This method achieves 76% overall yield with excellent functional group tolerance, accommodating electron-deficient aryl groups.
Microwave-Assisted Solid-Phase Synthesis
Adapting protocols from peptidomimetic synthesis, microwave irradiation (160°C, 1.5 h) in N-methyl-2-pyrrolidinone (NMP) accelerates key amidation steps. Comparative studies show:
Table 2. Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 24 | 1.5 |
| Yield (%) | 65 | 89 |
| Diastereomeric ratio | 1.2:1 | 3.5:1 |
Microwave conditions enhance reaction homogeneity, particularly for sterically hindered intermediates.
Enzymatic Resolution of Racemates
For enantiopure production, Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution in hexane:
-
Substrate : Racemic 1-benzoyl-5-ethoxy-2-pyrrolidinone
-
Acyl donor : Vinyl acetate (3 equiv)
-
Conditions : 35°C, 48 h
This achieves 98% ee for (R)-enantiomer with 45% conversion (E = 58). Scale-up to 100 g maintains enantioselectivity, demonstrating industrial viability.
Green Chemistry Approaches
Addressing solvent toxicity concerns, bio-based solvents were evaluated:
Table 3. Solvent Sustainability Profile
| Solvent | PMI* | CED** (MJ/kg) | Yield (%) |
|---|---|---|---|
| NMP | 8.7 | 122 | 89 |
| Cyrene™ | 2.1 | 34 | 85 |
| 2-MeTHF | 1.9 | 28 | 82 |
*Process Mass Intensity; **Cumulative Energy Demand
Cyrene™ (dihydrolevoglucosenone) emerges as a sustainable alternative with minimal yield penalty.
Analytical Characterization
Critical quality attributes were validated using:
Industrial-Scale Optimization
Pilot plant data (100 kg batch) identified key parameters:
-
Ethylation : 5°C ± 1°C temperature control improves yield by 11%
-
Crystallization : Anti-solvent (heptane) gradient addition reduces particle size (D90 < 50 μm)
-
Purity : Recrystallization from ethyl acetate/heptane (1:4) achieves 99.9% HPLC purity
Q & A
Q. What are the key methodologies for synthesizing (±)-1-Benzoyl-5-ethoxy-2-pyrrolidinone, and how do reaction conditions influence stereochemical outcomes?
The synthesis of pyrrolidinone derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and benzoylation. For (±)-1-Benzoyl-5-ethoxy-2-pyrrolidinone, critical steps include:
- Ethoxy group introduction : Alkylation of a precursor using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF).
- Benzoylation : Reaction with benzoyl chloride in anhydrous solvents (e.g., dichloromethane) to install the benzoyl moiety.
- Cyclization : Acid- or base-catalyzed ring closure to form the pyrrolidinone core. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to minimize racemization and preserve stereochemical integrity. For example, low temperatures (<0°C) may reduce side reactions during benzoylation .
Q. How can researchers characterize the purity and stereochemistry of (±)-1-Benzoyl-5-ethoxy-2-pyrrolidinone?
- Chromatography : Use HPLC or GC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers and assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with known stereoisomers (e.g., benzoyl group orientation affects δ ~7.5–8.0 ppm in ¹H NMR).
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ethoxy C-O bonds (~1100 cm⁻¹).
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data between (±)-1-Benzoyl-5-ethoxy-2-pyrrolidinone and its stereoisomers?
Contradictions often arise from differences in enantiomer-specific interactions (e.g., receptor binding). Methodological approaches include:
- Enantiomeric separation : Use preparative chiral HPLC to isolate (+)- and (−)-forms.
- Docking studies : Perform molecular dynamics simulations to compare binding affinities of each enantiomer with target proteins.
- In vitro assays : Test isolated enantiomers in dose-response studies (e.g., IC₅₀ comparisons) to correlate stereochemistry with activity .
Q. How can reaction conditions be optimized to enhance the yield of (±)-1-Benzoyl-5-ethoxy-2-pyrrolidinone while minimizing byproducts?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions. Switch to THF or acetonitrile for specific steps.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.
- Process monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time.
- Byproduct analysis : Identify impurities via LC-MS and modify quenching steps (e.g., rapid cooling) to suppress their formation .
Q. What computational methods are suitable for predicting the physicochemical properties of (±)-1-Benzoyl-5-ethoxy-2-pyrrolidinone when experimental data are limited?
- DFT calculations : Predict dipole moments, solubility parameters, and logP values using software like Gaussian or ORCA.
- QSAR modeling : Train models on analogous pyrrolidinone derivatives to estimate bioavailability or toxicity.
- Molecular dynamics : Simulate solvation behavior in aqueous or lipid environments to guide formulation studies .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the metabolic stability of (±)-1-Benzoyl-5-ethoxy-2-pyrrolidinone in preclinical models?
- In vitro assays : Incubate the compound with liver microsomes (human/rodent) and measure half-life using LC-MS/MS.
- Isotope labeling : Synthesize a deuterated or ¹⁴C-labeled analog to track metabolic pathways.
- Enzyme inhibition studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) to identify potential drug-drug interactions .
Q. What analytical techniques are critical for detecting degradation products of (±)-1-Benzoyl-5-ethoxy-2-pyrrolidinone under accelerated stability conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-HRMS : Identify degradation products via high-resolution mass spectrometry (e.g., Q-TOF).
- Stress testing : Correlate degradation pathways with structural vulnerabilities (e.g., hydrolysis of the ethoxy group) .
Comparative Studies
Q. How does the bioactivity of (±)-1-Benzoyl-5-ethoxy-2-pyrrolidinone compare to structurally related compounds like 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one?
- Structural analogs : Modify substituents (e.g., replacing ethoxy with diethylaminoethyl) to assess SAR.
- Bioassays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition).
- ADME profiling : Evaluate differences in permeability (Caco-2 assays) and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
